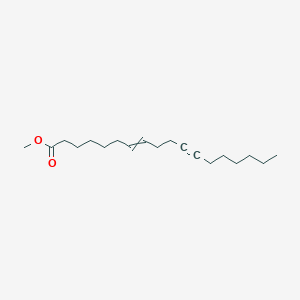
Methyl octadec-7-en-11-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadec-7-en-11-ynoate is an organic compound with the molecular formula C19H32O2. It is an ester derived from octadec-7-en-11-ynoic acid and methanol. This compound is characterized by the presence of both a double bond and a triple bond within its long carbon chain, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-7-en-11-ynoate can be synthesized through various methods. One common approach involves the reaction of octadec-7-en-11-ynoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the use of selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane to oxidize the α-methylene carbon atoms adjacent to the double bond, forming allylic hydroxy derivatives . This method is particularly useful for synthesizing oxygenated derivatives of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-7-en-11-ynoate undergoes various chemical reactions, including:
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Methyl 8-oxo-octadec-11-en-9-ynoate and methyl 8-hydroxy-octadec-11-en-9-ynoate.
Reduction: Hydroxy esters.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Methyl octadec-7-en-11-ynoate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various oxygenated fatty acid esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of methyl octadec-7-en-11-ynoate involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, the compound undergoes allylic oxidation to form hydroxy derivatives . These reactions are facilitated by the presence of selenium dioxide and tert-butyl hydroperoxide, which act as oxidizing agents.
Comparison with Similar Compounds
Methyl octadec-7-en-11-ynoate can be compared with other similar compounds, such as:
Methyl octadec-9-ynoate: This compound has a similar structure but lacks the double bond present in this compound.
Methyl octadec-6-ynoate: Another similar compound with a triple bond at a different position in the carbon chain.
The uniqueness of this compound lies in the presence of both a double bond and a triple bond within its carbon chain, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62203-97-8 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-7-en-11-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-7,10-11,14-18H2,1-2H3 |
InChI Key |
OFQHPPSYZIMGQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


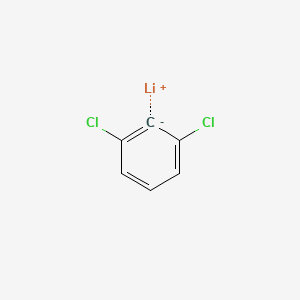
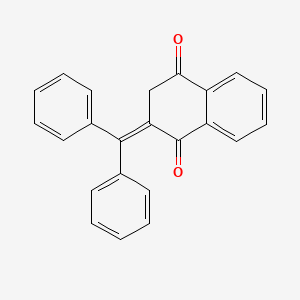
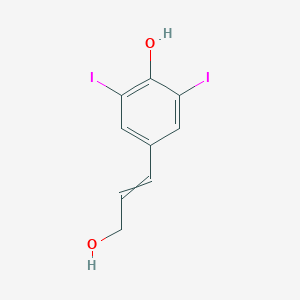
![[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid](/img/structure/B14538930.png)
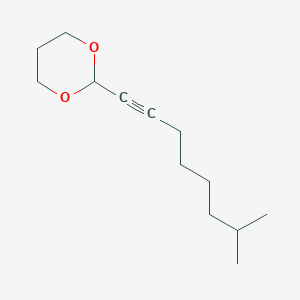
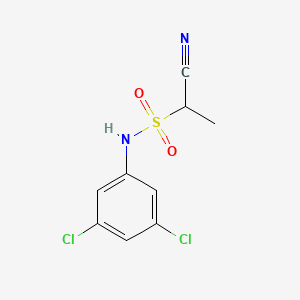
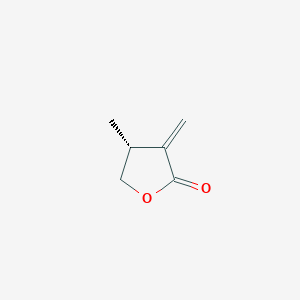
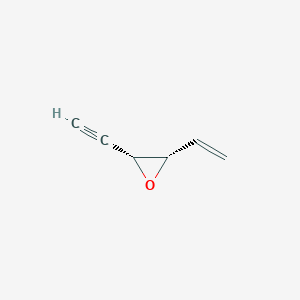
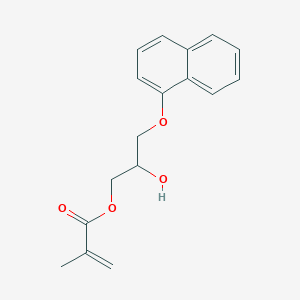
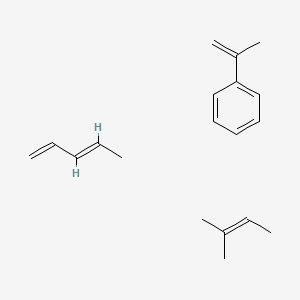
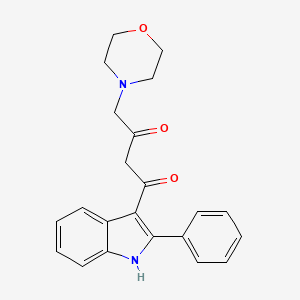
![7,7'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(heptan-1-amine)](/img/structure/B14538996.png)
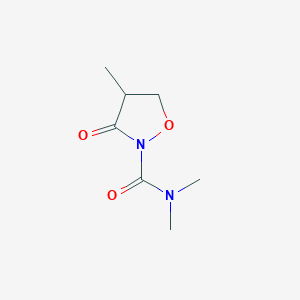
![6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B14539003.png)
